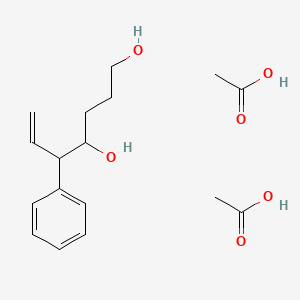

Acetic acid;5-phenylhept-6-ene-1,4-diol

Description

Significance of Complex Organic Molecules in Chemical and Biological Research

Complex organic molecules are fundamental to numerous areas of scientific research. Their intricate three-dimensional structures are often responsible for highly specific interactions with biological systems, forming the basis for the development of new therapeutic agents. For instance, the presence of specific functional groups and stereocenters in a molecule can dictate its ability to bind to a particular enzyme or receptor, thereby modulating a biological pathway. The synthesis of such molecules also drives the development of new and innovative synthetic methodologies in organic chemistry.

Phenyl-substituted compounds, in particular, are a cornerstone of medicinal chemistry and materials science. The phenyl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition processes. Research into phenyl-substituted derivatives has led to the discovery of compounds with a wide range of biological activities, including anti-cancer properties. nih.gov

Overview of Structural Motifs Present in Acetic acid;5-phenylhept-6-ene-1,4-diol

The structure of "this compound" is characterized by several important chemical motifs:

Diol: A diol is an organic compound containing two hydroxyl (-OH) groups. wikipedia.org The presence of these polar functional groups imparts distinct physical and chemical properties, including increased polarity and the capacity for hydrogen bonding. fiveable.me Diols are versatile intermediates in organic synthesis, serving as precursors for a variety of other compounds through reactions like esterification and oxidation. wikipedia.orgfiveable.me The relative positions of the hydroxyl groups (e.g., 1,4-diol) influence the molecule's conformation and reactivity. wikipedia.org

Ester: Esters are derived from carboxylic acids where the hydroxyl group is replaced by an alkoxy group. numberanalytics.com The ester functional group in the target molecule is an acetate (B1210297), formed from acetic acid. Esters are prevalent in nature and are known for their applications in various fields, including pharmaceuticals, where they can be used as prodrugs to improve the bioavailability of a drug. numberanalytics.com They are generally stable but can undergo hydrolysis to yield the parent carboxylic acid and alcohol. libretexts.org

Phenyl-Substituted Heptenoid: The core of the molecule is a seven-carbon chain (heptene) with a phenyl group substituent. The phenyl group, an aromatic ring, significantly influences the electronic properties and steric bulk of the molecule. The alkene (ene) functionality within the heptene (B3026448) chain introduces a site of unsaturation, which can be a handle for further chemical transformations.

The combination of these motifs in a single molecule suggests a rich and complex chemical character, worthy of detailed investigation.

Rationale for Academic Investigation into this compound

The academic investigation into "this compound" is driven by several factors. The unique combination of a diol, an ester, a phenyl group, and an alkene within one structure presents interesting synthetic challenges and opportunities. The synthesis of such a molecule would likely require a multi-step sequence, potentially involving stereoselective reactions to control the arrangement of the hydroxyl groups.

Furthermore, the individual structural components suggest potential biological activity. Diols and phenyl-containing compounds are known to exhibit a range of pharmacological effects. The ester group can act as a prodrug moiety, which could be cleaved in vivo to release a more active form of the molecule. Therefore, the synthesis and biological evaluation of "this compound" could lead to the discovery of new compounds with therapeutic potential. The study of its chemical reactivity would also provide valuable insights into the influence of multiple functional groups on each other's behavior within the same molecule.

Data Tables

Table 1: Physicochemical Properties of Constituent Functional Groups

| Functional Group | Key Properties | References |

| Diol | Increased polarity, hydrogen bonding capability, versatile synthetic intermediate. | fiveable.me |

| Ester (Acetate) | Generally stable, can act as a prodrug, subject to hydrolysis. | numberanalytics.comlibretexts.org |

| Phenyl | Aromatic, provides steric bulk, participates in non-covalent interactions. | nih.gov |

| Alkene | Site of unsaturation, reactive towards addition reactions. | fiveable.me |

Table 2: General Information on Acetic Acid

| Property | Value | Reference |

| IUPAC Name | Acetic acid | nih.gov |

| Molecular Formula | C₂H₄O₂ | nih.gov |

| Molecular Weight | 60.05 g/mol | nih.gov |

| Appearance | Clear, colorless liquid with a pungent, vinegar-like odor. | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

645615-44-7 |

|---|---|

Molecular Formula |

C17H26O6 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

acetic acid;5-phenylhept-6-ene-1,4-diol |

InChI |

InChI=1S/C13H18O2.2C2H4O2/c1-2-12(13(15)9-6-10-14)11-7-4-3-5-8-11;2*1-2(3)4/h2-5,7-8,12-15H,1,6,9-10H2;2*1H3,(H,3,4) |

InChI Key |

NZLNXBSGRHJAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C=CC(C1=CC=CC=C1)C(CCCO)O |

Origin of Product |

United States |

Synthetic Methodologies for Acetic Acid;5 Phenylhept 6 Ene 1,4 Diol

Retrosynthetic Analysis of the Acetic acid; 5-phenylhept-6-ene-1,4-diol Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comyoutube.com For Acetic acid; 5-phenylhept-6-ene-1,4-diol, the analysis begins by disconnecting the ester bond. This is a logical first step as esterification is a reliable reaction. This disconnection, or transform, reveals the core precursor molecule: 5-phenylhept-6-ene-1,4-diol , and acetic acid or a derivative thereof.

The next major disconnection targets the carbon-carbon bond between C4 and C5. This bond is formed between a phenyl-substituted carbon bearing a hydroxyl group and the main heptene (B3026448) chain. This leads to two simpler fragments, or synthons. amazonaws.comscripps.edu One fragment is a four-carbon aldehyde containing a hydroxyl group (or a protected version), and the other is a styryl-based organometallic reagent, such as a Grignard or organolithium reagent.

Further simplifying the four-carbon fragment, the 1,4-diol functionality can be traced back to a precursor like a γ-hydroxyketone or an epoxy alcohol, which are more readily prepared. ewadirect.comnih.gov This multi-step retrosynthetic pathway provides a clear and logical roadmap for the forward synthesis, breaking down a complex target into a series of achievable chemical steps. amazonaws.com

Development of Novel Synthetic Pathways to Acetic acid; 5-phenylhept-6-ene-1,4-diol

Based on the retrosynthetic blueprint, the forward synthesis can be developed, focusing on creating the key functionalities with high control over the outcome.

Strategies for Diol Formation and Stereocontrol

The 1,4-diol motif is a central feature of the target molecule, and its stereoselective synthesis is crucial. thieme-connect.com A number of modern synthetic methods can be employed to achieve this. One powerful approach involves the stereoselective reduction of a γ-hydroxyketone precursor. acs.org The existing hydroxyl group can direct the approach of a reducing agent to the ketone, leading to a specific diastereomer of the diol.

Alternatively, tandem reactions using bifunctional reagents can construct the diol in a highly controlled manner. For instance, a tandem allylboration-allenylboration sequence using bis-borodienes has been shown to produce 1,4-diols with high diastereoselectivity. nih.govacs.orgacs.org Another strategy involves the copper-catalyzed SN2′ addition of diboron (B99234) reagents to allylic epoxides, which also provides access to stereodefined 1,4-diol structures. thieme-connect.com For homoallylic alcohols, asymmetric epoxidation followed by intramolecular ring-opening can yield highly substituted cyclic ethers that are precursors to 1,4-diols. acs.org These methods provide a toolbox for chemists to create the desired stereochemistry at the C1 and C4 positions.

Approaches to Phenylheptene Core Construction

The construction of the carbon backbone, specifically the bond between C4 and C5, is a critical step. Organometallic additions to carbonyl compounds are a classic and effective method for this type of bond formation. numberanalytics.com A plausible strategy involves the reaction of a styryl Grignard reagent (phenylvinylmagnesium bromide) with a suitable four-carbon electrophile, such as a protected β-hydroxybutyraldehyde.

To control the stereochemistry at the newly formed C4 and C5 centers, chelation-control can be employed. researchgate.net By using a Lewis acid like titanium tetrachloride (TiCl₄) or dimethylaluminum chloride (Me₂AlCl), the reaction between an organometallic reagent and a β-alkoxy aldehyde can be directed to form a specific diastereomer with high selectivity. acs.org This occurs because the Lewis acid coordinates to both the aldehyde oxygen and the oxygen of the alkoxy protecting group, creating a rigid cyclic intermediate that dictates the direction of the nucleophilic attack. researchgate.netnih.gov Such chelation-controlled additions are powerful tools for diastereoselective carbon-carbon bond formation. nih.gov

Esterification Techniques for Acetic Acid Moiety Incorporation

The final step in the synthesis is the incorporation of the acetic acid moiety via esterification. With two hydroxyl groups present in the 5-phenylhept-6-ene-1,4-diol precursor, achieving regioselectivity—acylating only one of the two hydroxyls—is a key challenge. The primary hydroxyl at the C1 position is generally more reactive than the secondary hydroxyl at C4 due to less steric hindrance.

Chemical methods can exploit this inherent reactivity difference. Using a stoichiometric amount of an acylating agent like acetyl chloride or acetic anhydride (B1165640) at low temperatures can favor mono-acylation at the primary position. nih.gov Advanced methods using catalysts can enhance this selectivity. For instance, using 1-acetylimidazole (B1218180) with a base like tetramethyl-ammonium hydroxide (B78521) (TMAH) in an aqueous solution has been shown to provide highly regioselective acetylation of primary hydroxyl groups. rsc.org Another technique involves the use of benzoyl cyanide with a catalytic amount of DMAP at very low temperatures (e.g., -78 °C), which can favor acylation at even sterically congested positions. acs.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of a synthetic route often hinges on the careful optimization of reaction conditions for key steps. The Grignard reaction to form the C4-C5 bond is a prime example where optimization is critical to maximize both the chemical yield and the diastereoselectivity. researchgate.net Factors such as the choice of solvent, reaction temperature, and the presence of additives can have a profound impact on the outcome. numberanalytics.comrsc.org

For instance, the solvent can influence the reactivity and aggregation state of the Grignard reagent. researchgate.net While diethyl ether and tetrahydrofuran (B95107) (THF) are common choices, less polar solvents like toluene (B28343) can sometimes alter selectivity. numberanalytics.com Temperature control is also crucial; many additions are performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity by favoring one transition state over another. Additives, particularly Lewis acids, can dramatically improve diastereoselectivity in chelation-controlled reactions. researchgate.net

Below is a table illustrating how reaction parameters can be varied to optimize a hypothetical Grignard addition, based on general principles and reported findings for similar reactions. researchgate.netresearchgate.net

| Entry | Grignard Reagent | Solvent | Temperature (°C) | Additive (1.1 eq) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Phenylvinyl-MgBr | THF | 0 | None | 60:40 | 75 |

| 2 | Phenylvinyl-MgBr | THF | -78 | None | 75:25 | 72 |

| 3 | Phenylvinyl-MgBr | Toluene | -78 | None | 78:22 | 65 |

| 4 | Phenylvinyl-MgBr | CH₂Cl₂ | -78 | ZnCl₂ | 85:15 | 80 |

| 5 | Phenylvinyl-MgBr | CH₂Cl₂ | -78 | TiCl₄ | >95:5 | 88 |

This table is illustrative and represents plausible outcomes for the optimization of a diastereoselective Grignard reaction.

Chemoenzymatic and Biocatalytic Routes to Acetic acid; 5-phenylhept-6-ene-1,4-diol Precursors

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for synthesizing chiral molecules. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net For the synthesis of the diol precursor, several chemoenzymatic strategies are viable. nih.govacs.org

One powerful technique is the kinetic resolution of a racemic diol or a related precursor. acs.orgacs.org In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov For example, lipase PS-C from Pseudomonas cepacia has been used to resolve racemic 1,2-diols with high enantioselectivity. nih.gov This method allows for the separation of enantiomers, providing access to optically pure materials. jst.go.jp

Another approach is the asymmetric reduction of a prochiral ketone precursor. researchgate.net Whole-cell biocatalysts or isolated ketoreductase (KRED) enzymes can reduce a ketone to a secondary alcohol with very high enantiomeric excess. entrechem.com For instance, a γ-hydroxyketone precursor to the target diol could be reduced using a specific oxidoreductase to set the stereochemistry at C4 with high fidelity. researchgate.netnih.gov These biocatalytic methods are increasingly used in both academic and industrial settings to produce valuable chiral building blocks. nih.gov

Chemical Reactivity and Derivatization Strategies of Acetic Acid;5 Phenylhept 6 Ene 1,4 Diol

Investigation of Hydroxyl Group Reactivity in Acetic acid;5-phenylhept-6-ene-1,4-diol

The presence of both primary and secondary hydroxyl groups in the 5-phenylhept-6-ene-1,4-diol moiety offers opportunities for selective and differential reactions. The relative reactivity of these two groups is influenced by steric hindrance and electronic effects, allowing for controlled modifications.

Esterification and Etherification Reactions

Esterification: The hydroxyl groups can be converted to esters through reaction with carboxylic acids, acid chlorides, or anhydrides. This transformation is significant for creating prodrugs or modifying the lipophilicity of the molecule. The primary alcohol is generally more reactive towards esterification than the sterically hindered secondary alcohol, enabling selective acylation under controlled conditions. For instance, reaction with one equivalent of an acylating agent at low temperatures would likely favor the formation of the primary ester. A variety of carboxylic acids can be utilized in these reactions, including those with both electron-donating and electron-withdrawing groups. nih.gov The synthesis of complex allylic esters can be achieved through methods such as the Horner-Wadsworth-Emmons olefination followed by acylation, or more directly via catalytic C-H oxidation. nih.govacs.org In the context of allylic alcohols, it has been noted that side reactions, such as the formation of ethers, can occur during esterification. google.com

Etherification: The formation of ethers can be accomplished under either acidic or basic conditions. Acid-catalyzed dehydration can lead to the formation of symmetrical ethers, particularly from primary alcohols. masterorganicchemistry.com However, for secondary alcohols, this method can be complex and may compete with elimination pathways. masterorganicchemistry.com The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, provides a more general route to a wide range of ethers. Selective etherification of the primary hydroxyl group can be achieved by using a bulky base to deprotonate the less sterically hindered alcohol. Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols, allowing for the selective synthesis of both symmetrical and unsymmetrical ethers. acs.orgnih.gov

| Reaction Type | Reagents and Conditions | Predominant Product | Reference |

|---|---|---|---|

| Selective Esterification | 1 eq. Acyl Chloride, Pyridine, Low Temp. | Primary Ester | nih.gov |

| Exhaustive Esterification | Excess Acyl Anhydride (B1165640), DMAP, High Temp. | Diester | nih.govacs.org |

| Selective Etherification (Williamson) | 1 eq. NaH, then Alkyl Halide, THF | Primary Ether | acs.orgnih.gov |

| Acid-Catalyzed Etherification | H₂SO₄, Heat | Mixture of ethers and elimination products | masterorganicchemistry.com |

Oxidation and Reduction Pathways

Oxidation: The oxidation of the hydroxyl groups can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the alcohol's nature and the oxidant used. wikipedia.orgchemistryviews.org The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or through Swern oxidation, while stronger oxidants like potassium permanganate or Jones reagent will further oxidize it to a carboxylic acid. wikipedia.orgorganicchemistrytutor.comlibretexts.org The secondary alcohol can be oxidized to a ketone. libretexts.orgstudymind.co.uk Selective oxidation of the primary alcohol in the presence of the secondary one, or vice versa, can be challenging and may require the use of protecting groups or specific enzymatic catalysts. Common oxidizing agents for alcohols include chromic acid, potassium dichromate, and pyridinium chlorochromate (PCC). studymind.co.uk

Reduction: While the hydroxyl groups themselves are not typically reduced, the carbonyl compounds formed from their oxidation can be. For example, the ketone and aldehyde derivatives can be reduced back to the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride. This two-step process of oxidation followed by reduction can be used to invert the stereochemistry of the secondary alcohol center.

| Alcohol Type | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Primary | PCC, CH₂Cl₂ | Aldehyde | organicchemistrytutor.com |

| Primary | KMnO₄, H₂O, Heat | Carboxylic Acid | wikipedia.org |

| Secondary | Jones Reagent (CrO₃/H₂SO₄), Acetone | Ketone | wikipedia.orgorganicchemistrytutor.com |

| Primary and Secondary Diol | Strong Oxidant (e.g., Jones Reagent) | Keto-acid | organicchemistrytutor.com |

Exploration of Carbon-Carbon Double Bond Reactivity

The terminal double bond in the 5-phenylhept-6-ene-1,4-diol moiety is activated by the adjacent phenyl group, making it susceptible to a variety of addition and transformation reactions.

Hydrogenation and Hydrofunctionalization Reactions

Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. nih.gov This reaction would yield the corresponding saturated diol, 5-phenylheptane-1,4-diol. Selective hydrogenation of the double bond without affecting the phenyl ring is generally straightforward under mild conditions. nih.gov The use of specific catalysts can influence the selectivity of the hydrogenation process. uni-rostock.deoaepublish.com

Hydrofunctionalization: A variety of reagents can be added across the double bond. For instance, hydrohalogenation with HBr or HCl would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). Hydroboration-oxidation would result in the anti-Markovnikov addition of water, yielding the corresponding terminal alcohol. Metal-catalyzed hydrofunctionalization reactions offer a route to generate molecular complexity. nih.govnih.gov Photocatalytic coupling can also be employed for the hydrofunctionalization of olefins. rsc.org

Cycloaddition and Polymerization Potential

Cycloaddition: The styrene-like double bond can participate in cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions with suitable dienes. acs.org It can also undergo [2+2] cycloadditions, which can be promoted by photochemical methods. nih.govnih.govthieme-connect.com Visible-light-mediated [4+2] cycloaddition of styrenes has been reported for the synthesis of tetralin derivatives. pkusz.edu.cn

Polymerization: The vinyl group allows for the possibility of polymerization. Styrene and its derivatives can undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways, to form polystyrene-type polymers. tandfonline.comgoogle.com Living anionic polymerization of styrene derivatives has been used to create polymers with controlled molecular weights. acs.org Cationic copolymerization of styrene derivatives with other monomers, such as benzaldehyde, has also been explored. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, Ethanol | Saturated Alkane | nih.gov |

| Hydrohalogenation | HBr, (no peroxides) | Markovnikov Addition Product | nih.govnih.gov |

| Diels-Alder Cycloaddition | Butadiene, Heat | Cyclohexene Derivative | acs.org |

| Radical Polymerization | AIBN, Heat | Polystyrene-type Polymer | tandfonline.comgoogle.com |

Modifications of the Phenyl Substituent in this compound

The phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. wikipedia.orgbyjus.com The existing alkyl substituent on the benzene ring is an ortho-, para-directing group and is activating towards electrophilic substitution. wikipedia.orgmsu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. uomustansiriyah.edu.iqlabxchange.org

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. wikipedia.orglabxchange.org

Friedel-Crafts Alkylation: An alkyl group can be added using an alkyl halide and a Lewis acid catalyst. byjus.comuomustansiriyah.edu.iqlabxchange.org

Friedel-Crafts Acylation: An acyl group is introduced using an acyl chloride or anhydride with a Lewis acid catalyst. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). wikipedia.org

The regioselectivity of these reactions will be governed by the directing effect of the existing alkyl chain. Steric hindrance from the substituent may favor substitution at the para position over the ortho positions.

| Compound Name |

|---|

| This compound |

| 5-phenylheptane-1,4-diol |

| sodium borohydride |

| lithium aluminum hydride |

| pyridinium chlorochromate |

| potassium permanganate |

| palladium |

| platinum |

| nickel |

| nitric acid |

| sulfuric acid |

| bromine |

| chlorine |

| iron(III) bromide |

| aluminum chloride |

An article on the requested subject cannot be generated. Extensive searches for the chemical compound "this compound" and structurally related analogues have yielded no specific information regarding its chemical reactivity, derivatization strategies, or structure-activity relationships.

The unique nomenclature, particularly the use of a semicolon, suggests that this may not be a standard chemical name, or it could refer to a complex or a substance not widely documented in publicly accessible scientific literature. Consequently, without any foundational research data, it is impossible to provide a detailed and scientifically accurate article that adheres to the user's specified outline and content requirements. Any attempt to create such an article would be purely speculative and would not meet the standards of factual, research-based information.

Stereochemical Investigations of Acetic Acid;5 Phenylhept 6 Ene 1,4 Diol

Analysis of Chiral Centers and Potential Stereoisomers

The structure of 5-phenylhept-6-ene-1,4-diol features two chiral centers, which are carbon atoms bonded to four different substituents. These are located at the C-1 and C-4 positions, where the hydroxyl groups are attached. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers.

In addition to the chiral carbons, the double bond between C-6 and C-7 can potentially exhibit E/Z (geometric) isomerism, depending on the substituents attached to it. For E/Z isomerism to exist, each carbon of the double bond must be bonded to two different groups. In the case of 5-phenylhept-6-ene-1,4-diol, C-6 is attached to a hydrogen and the rest of the carbon chain, while C-7 is attached to a phenyl group and a hydrogen. Since both carbons of the double bond have two different substituents, E/Z isomerism is possible.

Therefore, the total number of possible stereoisomers is a product of the stereoisomers arising from the chiral centers and the geometric isomers from the double bond. With two chiral centers and one double bond capable of E/Z isomerism, a maximum of 2^(2+1) = 8 stereoisomers are possible. These consist of four pairs of enantiomers.

| Stereogenic Element | Location | Number of Possible Configurations |

| Chiral Center | C-1 | 2 (R or S) |

| Chiral Center | C-4 | 2 (R or S) |

| Double Bond | C-6/C-7 | 2 (E or Z) |

| Total Stereoisomers | 8 |

Enantioselective Synthesis of Acetic acid;5-phenylhept-6-ene-1,4-diol Stereoisomers

The controlled synthesis of specific stereoisomers of 5-phenylhept-6-ene-1,4-diol requires the use of enantioselective synthetic methods. Several strategies can be envisioned for achieving this, primarily focusing on the stereocontrolled formation of the two alcohol functionalities.

One potential approach involves the asymmetric allylation of a suitable aldehyde precursor. For instance, a chiral allylboron reagent could be reacted with an aldehyde to establish the stereochemistry at one of the hydroxyl-bearing carbons. Subsequent functional group manipulations and a second stereoselective reaction, such as a Sharpless asymmetric dihydroxylation on a precursor alkene, could install the second chiral center.

Another viable route is the use of chiral catalysts in allylic substitution reactions. nih.gov Palladium-catalyzed asymmetric allylic alkylation, employing chiral ligands, has proven effective in the synthesis of a wide array of chiral molecules. acs.org A retrosynthetic analysis might involve a key step where a nucleophile attacks a π-allyl palladium complex derived from a suitable acyclic precursor, with the stereochemical outcome dictated by the chiral ligand.

Enzymatic methods also offer a powerful tool for enantioselective synthesis. Lipases, for example, can be used for the kinetic resolution of a racemic mixture of the diol or an intermediate, by selectively acylating one enantiomer, allowing for the separation of the two. Alternatively, reductase enzymes could be employed for the stereoselective reduction of a diketone precursor to the desired diol.

A hypothetical enantioselective synthesis could involve the following steps:

Asymmetric Aldol Reaction: A chiral proline-derived organocatalyst could be used to facilitate an asymmetric aldol reaction between an appropriate aldehyde and ketone to generate a chiral β-hydroxy ketone with high enantiomeric purity. nih.gov

Stereoselective Reduction: The resulting keto group could then be reduced using a chiral reducing agent, such as a CBS-oxazaborolidine catalyst, to yield the 1,3-diol with a specific stereochemistry. nih.gov

Further Elaboration: The carbon skeleton could then be extended through standard organic transformations to introduce the phenyl and alkene moieties.

Determination of Absolute and Relative Stereochemistry of this compound

Once the different stereoisomers of 5-phenylhept-6-ene-1,4-diol are synthesized, the determination of their absolute and relative stereochemistry is essential. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for stereochemical assignment in diols. The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols. nih.govnih.govstackexchange.com This involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov By comparing the ¹H NMR spectra of the two diastereomeric esters, the differences in chemical shifts (Δδ = δS - δR) of the protons near the chiral center can be used to deduce its absolute configuration. researchgate.net

| Proton | Hypothetical δ (R-MTPA ester) | Hypothetical δ (S-MTPA ester) | Δδ (δS - δR) | Inferred Position relative to Phenyl of MTPA |

| H-2a | 3.85 | 3.95 | +0.10 | On the right side |

| H-2b | 3.70 | 3.78 | +0.08 | On the right side |

| H-3a | 1.65 | 1.58 | -0.07 | On the left side |

| H-3b | 1.50 | 1.45 | -0.05 | On the left side |

The relative stereochemistry (syn or anti) of the 1,4-diol moiety can also be determined by NMR, often through J-based configuration analysis, which relies on the measurement of coupling constants between protons on adjacent carbons.

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry of a molecule, provided that a suitable crystal can be obtained. rsc.orgnih.gov The diffraction pattern of the crystal allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms.

Conformational Analysis and Preferred Conformations in Solution and Solid State

The 5-phenylhept-6-ene-1,4-diol molecule is acyclic and therefore possesses significant conformational flexibility due to rotation around its single bonds. chemistrysteps.comtaylorfrancis.com The preferred conformations in solution and in the solid state are determined by a balance of steric and electronic factors.

In Solution: In non-polar solvents, the preferred conformation will be one that minimizes steric repulsions between bulky groups and torsional strain from eclipsing interactions. libretexts.org Staggered conformations around the C-C bonds are generally favored. bham.ac.uk Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl groups at C-1 and C-4 will play a significant role in dictating the preferred conformation. A conformation that allows for the formation of a pseudo-cyclic structure through a hydrogen bond would be stabilized. The use of Newman projections helps in visualizing the different staggered and eclipsed conformations and their relative energies.

In the Solid State: In the crystalline form, the molecule adopts a single, fixed conformation. researchgate.net This conformation is not only influenced by intramolecular forces but also by the intermolecular interactions required for efficient crystal packing. Intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules is expected to be a dominant factor in the crystal lattice. The specific conformation in the solid state can be definitively determined by X-ray crystallography. nih.gov

| Interaction Type | Description | Energy Cost (approx. kcal/mol) |

| Torsional Strain | Eclipsing of C-H bonds | ~1.0 |

| Steric Strain (Gauche) | Gauche interaction between a methyl and a hydroxyl group | ~0.5 - 1.0 |

| Steric Strain (Gauche) | Gauche interaction between a phenyl and a hydroxyl group | >2.0 |

| Hydrogen Bond | Intramolecular O-H---O | ~1-5 (stabilizing) |

Advanced Spectroscopic and Structural Elucidation Studies of Acetic Acid;5 Phenylhept 6 Ene 1,4 Diol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and confidence. nih.govtcd.ie For 5-phenylhept-6-ene-1,4-diol (C₁₃H₁₈O₂), HRMS provides an experimental mass measurement that can be compared against a theoretical value, typically with a mass accuracy of less than 5 ppm. researchgate.net This analysis is usually performed using a soft ionization technique, such as electrospray ionization (ESI), coupled with a high-resolution mass analyzer like an Orbitrap or time-of-flight (TOF) detector. nih.gov

The analysis would confirm the presence of the C₁₃H₁₈O₂ entity and distinguish it from other isobaric compounds. The presence of acetic acid in the sample might be observed as a separate ion or as an adduct, depending on the sample preparation and ionization conditions.

Table 1: Representative High-Resolution Mass Spectrometry Data

| Ion Species | Theoretical m/z | Observed m/z | Mass Difference (ppm) | Inferred Molecular Formula |

|---|---|---|---|---|

| [M+H]⁺ | 207.1380 | 207.1375 | -2.4 | C₁₃H₁₉O₂⁺ |

| [M+Na]⁺ | 229.1199 | 229.1193 | -2.6 | C₁₃H₁₈NaO₂⁺ |

| [M+H-H₂O]⁺ | 189.1274 | 189.1270 | -2.1 | C₁₃H₁₇O⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals. arkat-usa.org

1D NMR (¹H, ¹³C) for Core Structure Elucidation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 5-phenylhept-6-ene-1,4-diol, the spectrum would show distinct signals for the aromatic protons, vinyl protons, methine protons adjacent to hydroxyl groups, and methylene (B1212753) protons. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal adjacent protons. nih.gov

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, olefinic, aromatic, or bonded to an oxygen atom).

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.40 - 7.20 | m | - | 5H | Aromatic (C₆H₅) |

| 6.35 | dd | 17.2, 10.8 | 1H | H-6 |

| 5.20 | d | 17.2 | 1H | H-7 (trans) |

| 5.15 | d | 10.8 | 1H | H-7 (cis) |

| 4.10 | m | - | 1H | H-1 |

| 3.80 | m | - | 1H | H-4 |

| 3.55 | d | - | 1H | 1-OH |

| 3.40 | t | - | 1H | 4-OH |

| 2.90 | m | - | 1H | H-5 |

| 1.90 - 1.60 | m | - | 4H | H-2, H-3 |

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 142.5 | Aromatic C (ipso) |

| 140.2 | C-6 |

| 128.8 | Aromatic CH (para) |

| 128.5 | Aromatic CH (ortho) |

| 126.7 | Aromatic CH (meta) |

| 115.0 | C-7 |

| 72.5 | C-4 |

| 68.0 | C-1 |

| 54.5 | C-5 |

| 35.5 | C-3 |

| 32.0 | C-2 |

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

2D NMR experiments are crucial for assembling the full structure by establishing correlations between nuclei. tcd.ie

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the aliphatic chain from H-1 through H-2, H-3, H-4, H-5, and into the vinyl system (H-6, H-7).

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at ~4.10 ppm would correlate with the carbon signal at ~68.0 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting structural fragments. Key correlations would include the one between H-5 and the ipso-carbon of the phenyl ring, and between H-6 and the phenyl carbons, confirming the position of the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry at the C-1 and C-4 chiral centers. For instance, a NOE correlation between H-1 and H-4 would suggest they are on the same face of the molecule.

Table 4: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-1 ↔ H-2 ↔ H-3 ↔ H-4 ↔ H-5 ↔ H-6 | Connectivity of the heptene (B3026448) backbone |

| HMQC | H-1 ↔ C-1; H-4 ↔ C-4; H-6 ↔ C-6 | Direct H-C attachments |

| HMBC | H-5 ↔ Phenyl Carbons; H-7 ↔ C-5 | Placement of phenyl and vinyl groups |

| NOESY | H-1 ↔ H-4; H-4 ↔ H-5 | Relative stereochemistry and conformation |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. researchgate.net For 5-phenylhept-6-ene-1,4-diol, these spectra would provide clear evidence for the hydroxyl, aromatic, and alkene moieties.

Table 5: Characteristic Vibrational Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic and Alkene (=C-H) |

| 3000 - 2850 | C-H stretch | Aliphatic (-C-H) |

| 1640 - 1600 | C=C stretch | Alkene (C=C) |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1100 - 1000 | C-O stretch | Secondary Alcohol |

| 990, 910 | =C-H bend (out-of-plane) | Monosubstituted Alkene |

| 750, 700 | C-H bend (out-of-plane) | Monosubstituted Phenyl |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous structure of a compound in the solid state. researchgate.net If a suitable single crystal of 5-phenylhept-6-ene-1,4-diol could be grown, this technique would determine the precise 3D arrangement of atoms, including bond lengths, bond angles, and torsional angles. Crucially, it would reveal the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules. This method provides the absolute stereochemistry if a chiral reference is present or through anomalous dispersion effects.

Table 6: Representative Crystallographic Data Parameters (Hypothetical)

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | Symmetry of the unit cell | e.g., Monoclinic |

| Space Group | Symmetry elements within the cell | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell |

| Bond Lengths | Distance between atomic nuclei | e.g., C-O: ~1.43 Å; C=C: ~1.34 Å |

| Hydrogen Bonds | Intermolecular O-H···O interactions | Defines crystal packing and network |

| Absolute Configuration | R/S assignment at C-1 and C-4 | e.g., (1R, 4S) |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration

Given the presence of two chiral centers (C-1 and C-4), 5-phenylhept-6-ene-1,4-diol is a chiral molecule that can exist as enantiomers and diastereomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD): The CD spectrum shows Cotton effects (positive or negative peaks) at the absorption wavelengths of the molecule's chromophores (in this case, the phenyl ring and the C=C double bond). The sign and intensity of these effects are highly sensitive to the stereochemical environment.

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength.

These experimental spectra are often compared with spectra predicted from quantum chemical calculations for a specific absolute configuration (e.g., 1R, 4S). A match between the experimental and calculated spectra can be used to assign the absolute configuration of the enantiomer being studied. Furthermore, the magnitude of the optical rotation can be used to determine the enantiomeric excess (ee) of a non-racemic sample, often cross-validated with chiral HPLC analysis. rsc.org

Computational and Theoretical Chemistry Studies of Acetic Acid;5 Phenylhept 6 Ene 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of Acetic acid; 5-phenylhept-6-ene-1,4-diol. These calculations can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Initial geometry optimizations of the 5-phenylhept-6-ene-1,4-diol structure, likely performed using a basis set such as 6-31G(d,p), would reveal the most stable three-dimensional arrangement of the atoms. Subsequent frequency calculations would confirm that this optimized structure corresponds to a true energy minimum on the potential energy surface.

The interaction with acetic acid could be modeled as a hydrogen-bonded complex. The calculations would likely show strong hydrogen bonding between the carboxylic acid group of acetic acid and the hydroxyl groups of the diol. The calculated HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For a molecule like 5-phenylhept-6-ene-1,4-diol, the electron density would be expected to be highest around the phenyl ring and the double bond, indicating these are likely sites for electrophilic attack. The presence of acetic acid could further influence this reactivity by polarizing the hydroxyl groups.

Table 1: Predicted Electronic Properties of 5-phenylhept-6-ene-1,4-diol

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the polarity of the molecule. |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of Acetic acid; 5-phenylhept-6-ene-1,4-diol in different environments, such as in a solvent or interacting with other molecules. By simulating the movement of atoms over time, MD can explore the conformational space of the molecule and identify the most populated conformations.

For a flexible molecule like 5-phenylhept-6-ene-1,4-diol, with several rotatable bonds, MD simulations would be crucial to understand its preferred shapes. These simulations would likely reveal that the phenyl group and the alkenyl chain can adopt various orientations relative to each other. The analysis of the radial distribution functions between the acetic acid and the diol in a simulation box would quantify the extent and nature of their intermolecular interactions, primarily through hydrogen bonding.

Docking Studies with Potential Biological Targets (In Silico Screening)

To explore the potential bioactivity of Acetic acid; 5-phenylhept-6-ene-1,4-diol, molecular docking studies can be performed. This involves computationally placing the molecule into the binding site of a biological target, such as an enzyme or a receptor, to predict its binding affinity and mode of interaction. Phenylheptenoids, as a class, have been investigated for various biological activities, including anti-inflammatory and anti-cancer effects.

A potential target for docking studies could be cyclooxygenase (COX) enzymes, which are involved in inflammation. The docking results would provide a binding score, indicating the strength of the interaction, and would visualize the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site. For instance, the hydroxyl groups and the phenyl ring of 5-phenylhept-6-ene-1,4-diol would be expected to form key interactions with the amino acid residues in the COX binding pocket.

Table 2: Hypothetical Docking Results of 5-phenylhept-6-ene-1,4-diol with COX-2

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | A strong predicted binding to the target. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids involved in binding. |

| Type of Interactions | Hydrogen bonds, π-π stacking | The nature of the chemical interactions. |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific docking calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound. For Acetic acid; 5-phenylhept-6-ene-1,4-diol, this would involve predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies.

Time-dependent DFT (TD-DFT) calculations could predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption, which typically correspond to electronic transitions within the molecule, such as π-π* transitions in the phenyl ring and the double bond. The calculated IR spectrum would show characteristic peaks for the O-H, C=O (from acetic acid), C=C, and C-O functional groups.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving Acetic acid; 5-phenylhept-6-ene-1,4-diol. This could include studying its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For example, the esterification reaction between 5-phenylhept-6-ene-1,4-diol and acetic acid to form a monoacetate ester could be modeled. The calculations would help to determine whether the reaction proceeds more favorably at the 1-position or the 4-position hydroxyl group and would elucidate the structure of the transition state. This information is valuable for optimizing reaction conditions to achieve higher yields and selectivity.

Biological and Biochemical Investigations of Acetic Acid;5 Phenylhept 6 Ene 1,4 Diol Pre Clinical/non Human Systems

In Vitro Studies on Cellular and Molecular Targets

No published in vitro studies were identified for Acetic acid;5-phenylhept-6-ene-1,4-diol. This includes a lack of information on its effects on cellular and molecular targets.

Enzyme Inhibition or Activation Assays

There is no available data from enzyme inhibition or activation assays for this compound.

Receptor Binding and Signaling Pathway Modulation

No research has been published detailing the receptor binding profile or its ability to modulate any signaling pathways.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake mechanisms and the subcellular localization of this compound is not available in the current scientific literature.

Modulation of Gene Expression and Protein Synthesis

There are no studies reporting on the modulation of gene expression or protein synthesis by this compound.

Ex Vivo Studies on Tissue Preparations

No ex vivo studies using tissue preparations to investigate the effects of this compound have been documented.

In Vivo Studies in Relevant Animal Models (Mechanistic Focus)

There is no record of any in vivo studies in animal models focusing on the mechanisms of action for this compound.

Exploration of Pharmacodynamic Markers

No published data is available.

Impact on Biomolecular Pathways

No published data is available.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No published data is available.

Identification of Key Pharmacophores and Structural Elements

No published data is available.

Elucidation of Specific Site Interactions

No published data is available.

Pharmacokinetics (ADME) in Non-Human Biological Systems (Mechanistic Focus)

No published data is available.

Absorption and Distribution Profiles in Animal Models

No published data is available.

Metabolic Pathways and Metabolite Identification in Animal Tissues

Following a thorough search of peer-reviewed scientific literature and patent databases, no studies detailing the metabolic pathways of this compound in any preclinical animal model were identified. Research describing the biotransformation of this specific compound, including the identification and characterization of its metabolites in animal tissues, is not present in the public domain. Consequently, a data table for identified metabolites cannot be generated.

Elimination Mechanisms in Pre-clinical Models

There is no available scientific information regarding the elimination mechanisms of this compound in preclinical models. Studies investigating the routes and rates of excretion (e.g., renal, biliary) of the parent compound or any potential metabolites have not been published. As a result, no data on its clearance, half-life, or other pharmacokinetic parameters related to elimination in non-human systems can be provided. A data table for elimination findings cannot be constructed due to the absence of source data.

Potential Applications and Broader Research Impact of Acetic Acid;5 Phenylhept 6 Ene 1,4 Diol

Utility as a Research Tool for Biological Pathway Probing

The structural features of Acetic acid;5-phenylhept-6-ene-1,4-diol suggest its potential use as a molecular probe to investigate biological pathways. The diol and phenyl functionalities are common in biologically active molecules. For instance, compounds with diol features are known to interact with various enzymes and cellular targets. The phenyl group can facilitate binding to proteins through hydrophobic and aromatic stacking interactions.

The alkene group within the heptene (B3026448) chain offers a site for further chemical modification, allowing for the attachment of fluorescent tags or biotin (B1667282) labels. This would enable researchers to track the molecule within a cell, identifying its localization and potential binding partners. The carboxylic acid function of the acetic acid component can influence the molecule's solubility and ability to cross cellular membranes, and it may also participate in hydrogen bonding with biological receptors.

Hypothetically, this compound could be used to study enzymes that metabolize lipids or other long-chain molecules, with the phenyl group acting as a reporter element for binding assays. Its potential biological activities could be analogous to other phenyl-containing compounds that exhibit cytotoxic or antiviral effects. acs.org

Potential as a Building Block in Complex Chemical Synthesis

The multiple functional groups in this compound make it a versatile building block for the synthesis of more complex molecules. Diols are widely used as precursors in organic synthesis, for example, in the production of polyesters and polyurethanes. wikipedia.orgchemistrysteps.com The two hydroxyl groups can be selectively protected or reacted, allowing for stepwise chemical transformations.

The alkene functionality can undergo a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functional groups. fiveable.menumberanalytics.com Furthermore, the presence of a chiral center at the carbon bearing the phenyl group suggests that this compound could be used in stereoselective synthesis to create enantiomerically pure products. The acetic acid portion can be converted into esters, amides, or other derivatives, further expanding its synthetic utility.

Below is a hypothetical table illustrating the potential synthetic transformations of this compound.

| Functional Group | Potential Reaction | Resulting Structure |

| Diol | Esterification | Polyester |

| Alkene | Dihydroxylation | Tetrol |

| Acetic Acid | Fischer Esterification | Methyl Ester |

| Phenyl Group | Nitration | Nitrophenyl Derivative |

Contributions to Fundamental Organic Chemistry Research

From a fundamental research perspective, this compound could be instrumental in studying reaction mechanisms and developing new synthetic methodologies. The interplay of its various functional groups could be explored to understand selectivity in chemical reactions. For instance, the diol could direct the stereochemistry of reactions at the nearby alkene.

The functionalization of alkenes is a cornerstone of organic chemistry, and this compound provides a substrate to explore new catalytic systems for reactions like metathesis or asymmetric hydrogenation. encyclopedia.pubnih.gov The study of its conformational analysis, influenced by the bulky phenyl group and the flexible heptene chain, could also provide insights into non-covalent interactions that govern molecular shape and reactivity.

Role as a Standard or Reference Compound in Analytical Chemistry Research

In analytical chemistry, well-characterized compounds serve as standards for method development and validation. While not currently established as such, this compound, once synthesized and purified, could potentially serve as a reference standard in chromatographic or spectroscopic analyses. google.com Its distinct functional groups would give rise to a unique spectroscopic signature in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

For example, it could be used to calibrate instruments or as an internal standard in quantitative studies of related compounds. The table below illustrates the kind of analytical data that would be generated for this compound.

| Analytical Technique | Hypothetical Data |

| 1H NMR | Signals corresponding to aromatic, alkene, and aliphatic protons. |

| 13C NMR | Resonances for sp2 and sp3 hybridized carbons. |

| Mass Spectrometry | A distinct molecular ion peak corresponding to its molecular weight. |

| Infrared Spectroscopy | Absorption bands for O-H, C=C, and C=O functional groups. |

Future Directions and Challenges in Research on Acetic Acid;5 Phenylhept 6 Ene 1,4 Diol

Exploration of Novel Bioactivities and Molecular Mechanisms

The multifaceted structure of Acetic acid;5-phenylhept-6-ene-1,4-diol provides a rich scaffold for discovering new biological activities. Diols, in general, are prevalent in a variety of bioactive natural products, including those with antibacterial and anti-hypercholesterolemic properties. rsc.org The presence of the phenyl and vinyl groups could further modulate interactions with biological targets. Future research should focus on screening this compound and its parent diol, 5-phenylhept-6-ene-1,4-diol, against a wide array of cellular and biochemical targets.

Initial screening efforts could target pathways where similar phenyl-alkene or diol structures have shown activity. For instance, compounds with phenyl groups are known to interact with various receptors and enzymes. The diol functionality is a key structural feature in many biologically active molecules, and its targeted manipulation can significantly alter biological effects. rsc.org A primary research goal would be to identify any cytostatic, cytotoxic, or enzyme-inhibiting properties.

Should any significant bioactivity be identified, the subsequent challenge will be to elucidate the underlying molecular mechanism. This would involve a combination of techniques, including target identification studies, molecular docking simulations, and structure-activity relationship (SAR) analyses to pinpoint the specific molecular interactions responsible for the observed effects.

Development of More Efficient and Sustainable Synthetic Routes

A significant hurdle in the study of this compound is the development of a practical and scalable synthetic pathway. The synthesis of chiral diols is a well-explored area of organic chemistry, with established methods such as the dihydroxylation of alkenes or the reduction of keto-alcohols. rsc.org However, achieving high regio- and stereoselectivity for a molecule with multiple functional groups like 5-phenylhept-6-ene-1,4-diol remains a formidable challenge.

Future synthetic strategies could explore various approaches, each with its own set of challenges and potential advantages. A key step would be the stereoselective synthesis of the parent diol, 5-phenylhept-6-ene-1,4-diol, from which the acetate (B1210297) can be readily prepared.

Table 1: Hypothetical Synthetic Routes to 5-phenylhept-6-ene-1,4-diol

| Route | Key Transformation | Potential Advantages | Key Challenges |

| A | Asymmetric Dihydroxylation | High potential for stereocontrol. | Substrate control, regioselectivity, cost of reagents (e.g., osmium). |

| B | Aldol Addition/Reduction | Convergent, builds complexity quickly. | Control of four potential stereoisomers, optimization of reaction conditions. |

| C | Grignard reaction on chiral epoxide | Good for setting specific stereocenters. | Availability of chiral starting materials, regioselectivity of epoxide opening. |

| D | Biocatalytic Reduction | High enantioselectivity, sustainable. | Finding a suitable enzyme, substrate specificity, reaction scale-up. |

The final step, the selective acetylation of one of the hydroxyl groups, presents another layer of complexity. Achieving mono-acetylation over di-acetylation, and potentially differentiating between the two hydroxyl groups if they are electronically or sterically distinct, will require careful optimization of reaction conditions, including the choice of acetylating agent, catalyst, and solvent.

Advanced Derivatization for Enhanced Potency or Selectivity in Research Probes

Once a reliable synthetic route is established, the derivatization of this compound and its parent diol will be a critical step in optimizing any discovered bioactivity. Targeted modifications can dramatically alter a molecule's properties, including its potency, selectivity, and pharmacokinetic profile. rsc.org

Future research will focus on creating a small library of derivatives to probe structure-activity relationships. Key modifications could include:

Modification of the Phenyl Group: Introducing substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) to alter electronic properties and steric bulk.

Alteration of the Alkene: Reduction to the saturated analog or epoxidation to introduce new reactive sites.

Varying the Acyl Group: Replacing the acetate with other esters (e.g., benzoate, pivalate) to modulate lipophilicity and steric hindrance.

Derivatization of the Free Hydroxyl Group: Conversion to ethers, esters, or other functional groups to explore the importance of this moiety for biological activity.

Table 2: Potential Derivatives of 5-phenylhept-6-ene-1,4-diol for SAR Studies

| Derivative Type | R1 (at C1) | R2 (at C4) | R3 (Phenyl Substituent) | Potential Impact |

| Parent Diol | H | H | H | Baseline activity |

| Monoacetate | COCH₃ | H | H | Increased lipophilicity |

| Benzoate Ester | COC₆H₅ | H | H | Altered steric and electronic profile |

| Methyl Ether | CH₃ | H | H | Removal of H-bond donor |

| Para-Fluoro | COCH₃ | H | 4-F | Modified electronic properties |

| Saturated Alkane | COCH₃ | H | H | Removal of alkene reactivity |

These derivatives would serve as valuable research probes to map the binding pocket of any identified biological target and to guide the design of more potent and selective analogs.

Integration with High-Throughput Screening Methodologies

To efficiently explore the biological potential of this compound and its derivatives, integration with high-throughput screening (HTS) methodologies will be essential. HTS allows for the rapid testing of large numbers of compounds against specific biological targets or in cell-based assays. nih.govmdpi.com

A significant challenge will be the development of robust and miniaturized assays suitable for HTS. This could involve biochemical assays to measure enzyme inhibition or cell-based assays to assess effects on cell viability, signaling pathways, or gene expression. mdpi.com For chiral molecules like the target compound, developing assays that can distinguish between the activities of different stereoisomers would be particularly valuable. nih.gov

The generation of a focused library of derivatives, as described in the previous section, would be a prerequisite for an effective HTS campaign. The results from HTS would provide a wealth of data to build comprehensive structure-activity relationships and to identify promising lead compounds for further development.

Addressing Stereochemical Control and Purity Challenges

Perhaps the most significant challenge in the chemistry of this compound is the control of its stereochemistry. The molecule contains two stereocenters at positions 1 and 4, leading to the possibility of four stereoisomers (two pairs of enantiomers). The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially being active while the other is inactive or even exhibits undesirable effects.

Therefore, the development of stereoselective synthetic methods that can provide access to each of the stereoisomers in high purity is of paramount importance. nih.gov This will likely involve the use of chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of key reactions. nih.gov

Furthermore, robust analytical methods will be required to determine the enantiomeric and diastereomeric purity of the synthesized compounds. Techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents will be indispensable. The development of high-throughput methods for determining enantiomeric excess would be particularly beneficial for screening the outcomes of asymmetric reactions. nih.gov The absolute configuration of the active stereoisomer(s) will also need to be determined, likely through X-ray crystallography of a suitable crystalline derivative.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the structural and functional properties of acetic acid;5-phenylhept-6-ene-1,4-diol?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis of purity and stability. Couple this with liquid chromatography-mass spectrometry (LC-MS) for structural confirmation, focusing on fragmentation patterns to identify functional groups like the phenyl and diol moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereochemistry and verifying the alkene configuration .

Q. How can researchers address solubility challenges during experimental design for this compound?

- Methodology : Evaluate deep eutectic solvents (DES) composed of choline chloride (HBA) paired with hydrogen bond donors (HBDs) such as acetic acid or propane-1,2-diol. These solvents enhance solubility while aligning with green chemistry principles. Perform polarity tests (e.g., Hansen solubility parameters) and compare extraction efficiency against conventional solvents like ethanol or methanol .

Q. What protocols are recommended for assessing the antioxidant activity of this compound?

- Methodology : Use standardized assays:

- ABTS/DPPH : Measure radical scavenging capacity at λ = 734 nm (ABTS) or 517 nm (DPPH).

- FRAP : Quantify ferric ion reduction at 593 nm.

- Total Phenolic Content (TPC) : Apply the Folin-Ciocalteu method.

Normalize results against quercetin or ascorbic acid controls and validate with triplicate measurements .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Methodology : Conduct kinetic studies using HPLC to monitor degradation products over time. Apply Arrhenius modeling to predict shelf-life under different storage conditions. Cross-reference with LC-MS to identify hydrolysis or oxidation byproducts. For example, acidic conditions may cleave the ester linkage (acetic acid moiety), while alkaline environments could destabilize the diol structure .

Q. What strategies optimize the extraction yield of this compound from natural or synthetic matrices?

- Methodology : Design a factorial experiment testing variables:

- Solvent systems : DES (e.g., choline chloride + acetic acid) vs. ethanol/methanol.

- Temperature : 40–80°C to balance yield and thermal degradation.

- Extraction time : 1–24 hours.

Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with ANOVA .

Q. How can researchers validate the compound’s structure-activity relationship (SAR) in biological systems?

- Methodology : Synthesize analogs with modifications to the phenyl group (e.g., substituents at ortho/meta positions) or diol chain length. Test bioactivity (e.g., antimicrobial, anti-inflammatory) using in vitro assays. Pair results with molecular docking studies to correlate structural features with binding affinity to target proteins (e.g., COX-2 or NADPH oxidase) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antioxidant efficacy across studies?

- Methodology : Standardize assay conditions (e.g., solvent polarity, incubation time) to minimize variability. Compare results across multiple assays (ABTS, FRAP, DPPH) to account for mechanistic differences (e.g., electron transfer vs. hydrogen atom transfer). Normalize data to TPC values to distinguish between phenolic-driven activity and other mechanisms .

Q. What experimental controls are critical when comparing DES-based vs. conventional extraction methods?

- Methodology : Include blank DES solutions to rule out solvent interference in spectroscopic assays. Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects. Report yields as mg/g dry weight to ensure comparability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.